molecular formula C13H13NO2 B1433994 Methyl 2-(quinolin-2-yl)propanoate CAS No. 97479-86-2

Methyl 2-(quinolin-2-yl)propanoate

Cat. No. B1433994
CAS RN: 97479-86-2
M. Wt: 215.25 g/mol
InChI Key: IAYFPOZMSYZJRQ-UHFFFAOYSA-N
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Description

“Methyl 2-(quinolin-2-yl)propanoate” is a chemical compound with the CAS Number: 97479-86-2 . It has a molecular weight of 215.25 and its IUPAC name is methyl 2-(quinolin-2-yl)propanoate . The compound is stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of quinoline derivatives, including “Methyl 2-(quinolin-2-yl)propanoate”, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(quinolin-2-yl)propanoate” can be represented by the InChI code: 1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 . This indicates that the compound consists of a quinoline ring attached to a propanoate group.


Physical And Chemical Properties Analysis

“Methyl 2-(quinolin-2-yl)propanoate” is a liquid at room temperature . It has a molecular weight of 215.25 .

Scientific Research Applications

  • Chemical Synthesis

    • Methyl 2-(quinolin-2-yl)propanoate is a chemical compound with the CAS Number: 97479-86-2 . It’s often used in chemical synthesis .
    • The compound is a liquid at room temperature and has a molecular weight of 215.25 .
  • Pharmaceutical Research

    • Quinoline, which is part of the structure of Methyl 2-(quinolin-2-yl)propanoate, has been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
    • It plays a major role in the field of medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
  • Catalyst-free Synthesis

    • A novel route for the synthesis of 2-arylated quinolines through a [5 + 1] annulation directly from 2-methylquinolines and diynones under catalyst-free and solvent-free conditions was disclosed .
    • This method could potentially involve Methyl 2-(quinolin-2-yl)propanoate, given its quinoline structure .

Safety And Hazards

The safety information for “Methyl 2-(quinolin-2-yl)propanoate” includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

The future directions for “Methyl 2-(quinolin-2-yl)propanoate” and other quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .

properties

IUPAC Name

methyl 2-quinolin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYFPOZMSYZJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(quinolin-2-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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